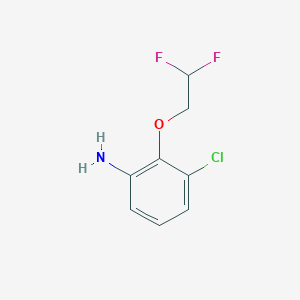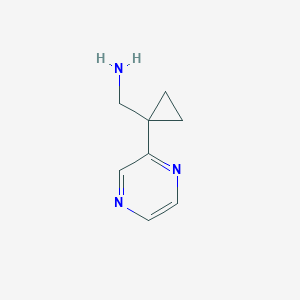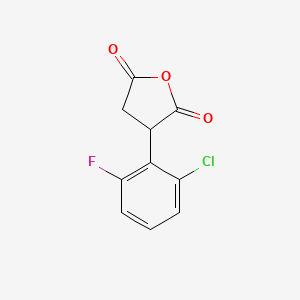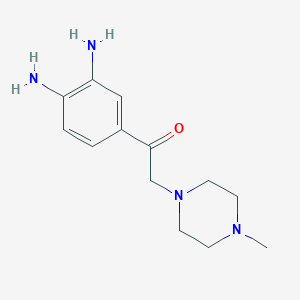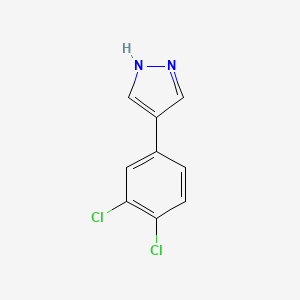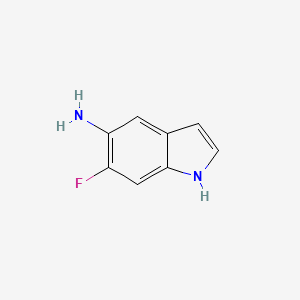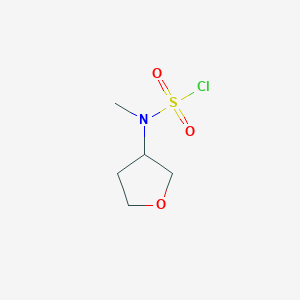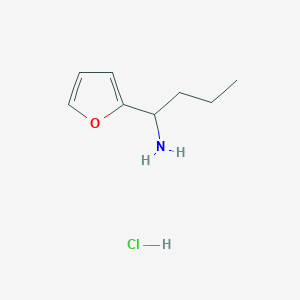
1-(Furan-2-yl)butan-1-amine hydrochloride
Overview
Description
1-(Furan-2-yl)butan-1-amine hydrochloride is an organic compound with the molecular formula C8H14ClNO It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom
Mechanism of Action
Antimicrobial drugs play a crucial role in combating bacterial infections. The rise in drug resistance necessitates the discovery of novel antimicrobial compounds with distinct mechanisms of action . Furan-containing compounds, characterized by a ring structure composed of one oxygen and four carbon atoms, have attracted attention due to their therapeutic efficacy. Among these, “1-(Furan-2-yl)butan-1-amine hydrochloride” holds promise as an innovative antibacterial agent.
Structure of Furan: !Furan Structure
Action Environment
Environmental factors (pH, temperature, etc.) influence efficacy and stability. For instance, pH affects solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)butan-1-amine hydrochloride typically involves the reaction of furan derivatives with butylamine under controlled conditionsThe reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the butylamine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts.
Major Products:
- Oxidation products include furanones and carboxylic acids.
- Reduction products include tetrahydrofuran derivatives.
- Substitution products vary widely based on the reagents used and the specific reaction conditions .
Scientific Research Applications
1-(Furan-2-yl)butan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(Furan-2-yl)ethan-1-amine hydrochloride
- 1-(Furan-2-yl)propan-1-amine hydrochloride
- 1-(Furan-2-yl)methanamine hydrochloride
Comparison: 1-(Furan-2-yl)butan-1-amine hydrochloride is unique due to its specific butylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. The length of the carbon chain in the butylamine group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
1-(furan-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWSYDFZGRDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


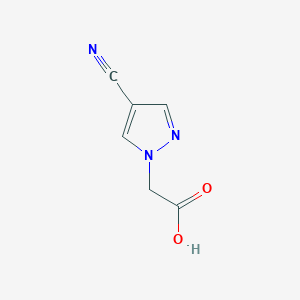
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)
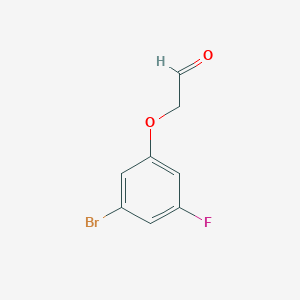
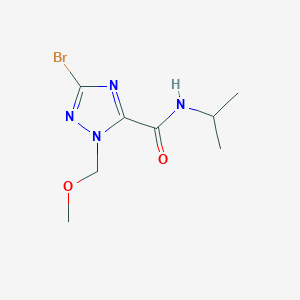
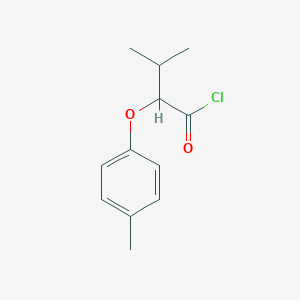
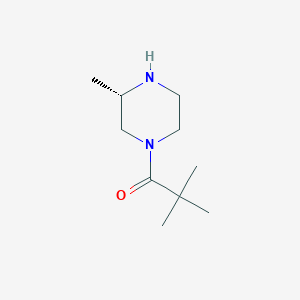
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
